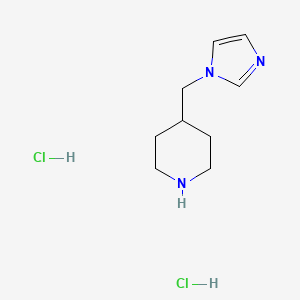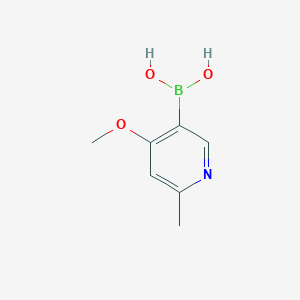
1-(3-Fluoro-5-methylphenyl)butan-1-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(3-Fluoro-5-methylphenyl)butan-1-amine consists of a butan-1-amine chain attached to a 3-fluoro-5-methylphenyl group . The exact spatial configuration of this molecule can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Pharmacology: Antidepressant Synthesis
1-(3-Fluoro-5-methylphenyl)butan-1-amine is a valuable intermediate in the synthesis of antidepressant drugs. Its structure is conducive to the creation of compounds that interact with neurotransmitter systems in the brain. For instance, it can be used to develop selective serotonin reuptake inhibitors (SSRIs), which are commonly prescribed for depression .
Organic Synthesis: Metal-Catalyzed Reactions
In organic chemistry, this compound serves as a precursor in metal-catalyzed reactions to synthesize complex molecules. Its benzylic amine moiety is a key functional group that undergoes transformations under various catalytic conditions, leading to the formation of new bonds and the introduction of additional functional groups .
Material Science: Polymer Synthesis
The compound’s unique structure allows it to be used in the synthesis of polymers. Its reactivity can be harnessed to create polymers with specific properties, such as increased strength or thermal stability. This is particularly useful in developing materials for industrial applications .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 1-(3-Fluoro-5-methylphenyl)butan-1-amine can be employed as a standard in chromatographic methods. Its well-defined physical and chemical properties make it an ideal compound for calibrating instruments and ensuring the accuracy of analytical results .
Biochemistry: Enzyme Inhibition Studies
This compound may be used in biochemistry for enzyme inhibition studies. By interacting with specific enzymes, it can help in understanding the mechanisms of enzyme action and the development of enzyme inhibitors that could be used to treat various diseases .
Environmental Science: Degradation Studies
The environmental impact of 1-(3-Fluoro-5-methylphenyl)butan-1-amine can be studied in terms of its degradation and persistence in the environment. Research in this area contributes to the assessment of its ecological footprint and the development of strategies for its safe disposal .
Safety and Hazards
As a research chemical, 1-(3-Fluoro-5-methylphenyl)butan-1-amine is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures. Detailed safety and hazard information should be sought from the material safety data sheet (MSDS) provided by the supplier .
Propiedades
IUPAC Name |
1-(3-fluoro-5-methylphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7,11H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMUQPUZVWQGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)C)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-5-methylphenyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




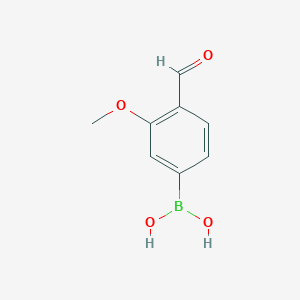
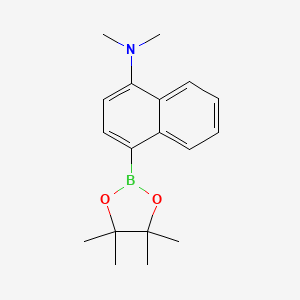
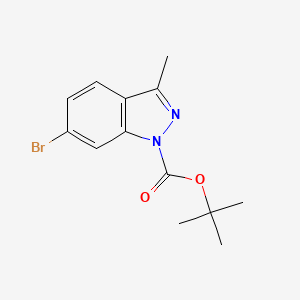
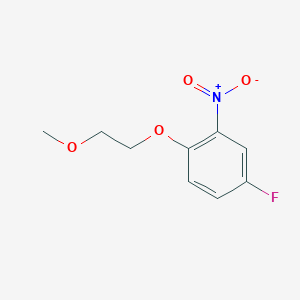
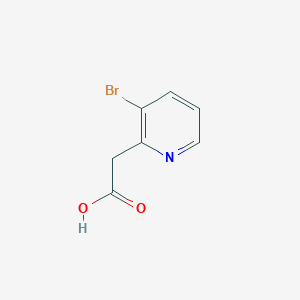
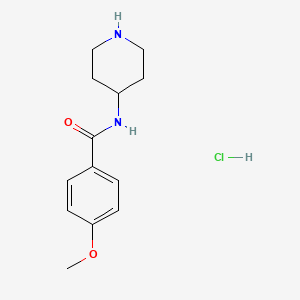
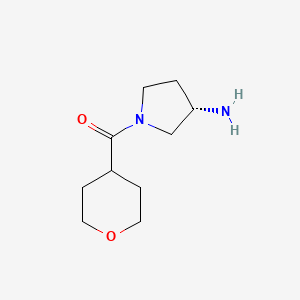

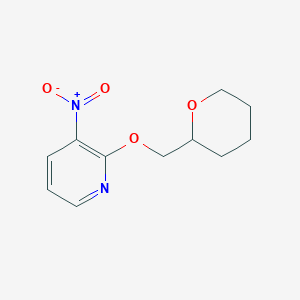
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)
![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)
